Trimethyltin bromide
Overview
Description
Trimethyltin bromide, with the chemical formula (CH₃)₃SnBr, is an organotin compound. It is a white crystalline solid that is sensitive to moisture and decomposes in water . This compound is primarily used in the chemical industry for the production of plastics and as a reagent in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trimethyltin bromide can be synthesized through the reaction of trimethyltin chloride with hydrogen bromide. The reaction is typically carried out in an inert atmosphere to prevent moisture from affecting the product. The reaction can be represented as follows:
(CH3)3SnCl+HBr→(CH3)3SnBr+HCl
Industrial Production Methods: In industrial settings, this compound is produced by reacting trimethyltin chloride with anhydrous hydrogen bromide under controlled conditions. The reaction is conducted in a dry, inert atmosphere to avoid hydrolysis and ensure high yield and purity .
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form trimethyltin oxide.
Reduction Reactions: It can be reduced to form trimethyltin hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and organolithium compounds.
Oxidation: Oxidizing agents such as hydrogen peroxide or oxygen.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed:
Substitution: Formation of various organotin compounds depending on the nucleophile used.
Oxidation: Formation of trimethyltin oxide.
Reduction: Formation of trimethyltin hydride.
Scientific Research Applications
Trimethyltin bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organotin compounds.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent in certain medical conditions.
Industry: Utilized in the production of plastics and as a stabilizer for polyvinyl chloride.
Mechanism of Action
Trimethyltin bromide exerts its effects primarily through the generation of reactive oxygen species and the activation of protein kinase C. It induces oxidative stress, leading to cellular damage and apoptosis. The compound interacts with metabotropic glutamate receptors, contributing to its neurotoxic effects . The molecular targets include neuronal cells, where it causes selective neuronal death and glial reactivity .
Comparison with Similar Compounds
Trimethyltin chloride: Similar in structure but contains a chloride ion instead of bromide.
Triethyltin bromide: Contains ethyl groups instead of methyl groups.
Tributyltin bromide: Contains butyl groups instead of methyl groups.
Comparison:
Trimethyltin chloride: Both compounds are used in organic synthesis, but trimethyltin bromide is more reactive due to the presence of the bromide ion.
Triethyltin bromide: This compound is less volatile and has different reactivity patterns due to the larger ethyl groups.
Tributyltin bromide: This compound is more toxic and has different applications, primarily in antifouling paints and biocides.
This compound stands out due to its specific reactivity and applications in neurotoxicity studies, making it a valuable compound in both research and industrial settings.
Properties
IUPAC Name |
bromo(trimethyl)stannane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CH3.BrH.Sn/h3*1H3;1H;/q;;;;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZGUIAFRJWSYJJ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Sn](C)(C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9BrSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10147657 | |
Record name | Stannane, bromotrimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10147657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1066-44-0 | |
Record name | Bromotrimethylstannane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1066-44-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trimethyltin bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001066440 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Stannane, bromotrimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10147657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bromotrimethylstannane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.652 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIMETHYLTIN BROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZTQ6893G7V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.